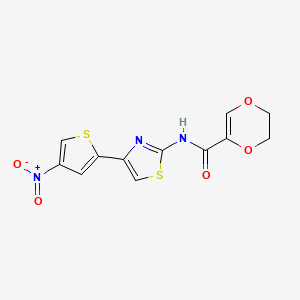
N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with intriguing properties. It is characterized by the presence of a nitrothiophene group, a thiazole ring, and a dioxine moiety, making it a valuable subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as nitrothiophene-containing molecules, have been reported to exhibit a variety of biological activities, including antibacterial and antifungal effects . These compounds are often designed to combat antimicrobial and anticancer drug resistance .
Mode of Action
Nitrothiophene compounds are generally known to interact with various cellular targets, leading to their antimicrobial and anticancer effects . For instance, some nitrothiophene derivatives have been found to inhibit the mycobacterial arylamine N-acetyltransferase enzyme, which is key in metabolizing isoniazid, a first-line antituberculosis drug .
Biochemical Pathways
Nitrothiophene compounds are known to interfere with several biological pathways, contributing to their antimicrobial and anticancer properties .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability . For instance, nitrothiophene compounds are generally lipophilic, which can enhance absorption and distribution within the body .
Result of Action
Nitrothiophene compounds are generally known to exhibit antimicrobial and anticancer effects . For instance, some nitrothiophene derivatives have been found to exhibit promising antituberculosis activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the nitrothiophene derivative, which is then subjected to cyclization with thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)cyclopropanecarboxamide
- 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dioxine moiety, in particular, adds to its versatility and potential for diverse applications.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S2/c16-11(9-4-19-1-2-20-9)14-12-13-8(6-22-12)10-3-7(5-21-10)15(17)18/h3-6H,1-2H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCMPLZVBMJRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2460035.png)
![ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2460037.png)
![1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2460038.png)

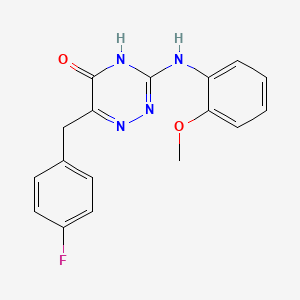

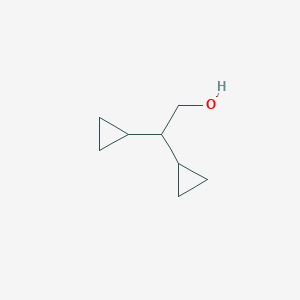
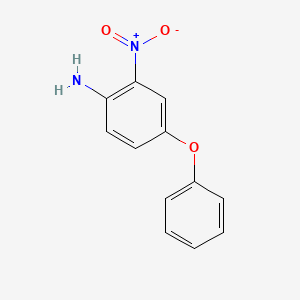
![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)
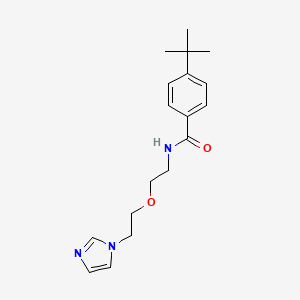
![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)
![Methyl 4-amino-3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoate](/img/structure/B2460056.png)
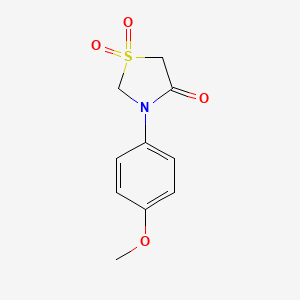
![2,5-Dioxaspiro[3.4]octan-7-one](/img/structure/B2460058.png)
